molecular formula C13H12N2O3S B3291333 N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 872108-10-6

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3291333
CAS No.: 872108-10-6
M. Wt: 276.31 g/mol
InChI Key: XRPAIDFZIVKRAC-UHFFFAOYSA-N
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Description

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide (CAS: 872108-10-6) is a thiazole-based acetamide derivative. Its structure comprises a 1,3-thiazole ring substituted with a formyl group at position 4 and an acetamide bridge linking to a 3-methoxyphenyl group.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-4-3-5-12(6-11)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPAIDFZIVKRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)OC)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216077
Record name N-(4-Formyl-2-thiazolyl)-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872108-10-6
Record name N-(4-Formyl-2-thiazolyl)-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872108-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Formyl-2-thiazolyl)-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the thiazole derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide.

    Attachment of the Methoxyphenyl Group: The final step involves the acylation of the thiazole derivative with 3-methoxyphenylacetic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide.

    Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide.

    Substitution: N-(4-formyl-1,3-thiazol-2-yl)-N-(3-substituted phenyl)acetamide.

Scientific Research Applications

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The methoxyphenyl group can enhance binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 757222-02-9)
  • Structural Difference : The 3-methoxy group is replaced with a 3-trifluoromethyl group.
  • Molecular Weight: Higher molecular weight (314.28 g/mol vs. ~289.3 g/mol for the target compound) due to the heavier CF₃ group. Lipophilicity: Increased logP value, enhancing membrane permeability but possibly reducing aqueous solubility .
N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 771499-43-5)
  • Structural Difference : 3,4-Dimethylphenyl substituent instead of 3-methoxyphenyl.
  • Molecular Weight: 274.33 g/mol, lower than the target compound due to the absence of methoxy oxygen. Solubility: Increased hydrophobicity compared to the methoxy-substituted analog .

Thiazole Ring Modifications

N-(4-Chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-methylphenyl)acetamide
  • Structural Difference : Chlorine substitution at position 5 of the thiazole ring.
  • Impact: Reactivity: Chlorine enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions.
2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
  • Structural Difference : Pyridin-4-yl group replaces the formyl-substituted thiazole.
  • Impact: Basicity: The pyridine nitrogen introduces a basic center, enabling protonation at physiological pH and influencing solubility. Molecular Weight: 325.385 g/mol, higher due to the pyridine moiety. Binding Interactions: Potential for additional hydrogen bonding via the pyridine nitrogen .

Core Structure Simplifications

N-(3-Methoxyphenyl)acetamide (Phenacetamide)
  • Structural Difference : Lacks the thiazole ring and formyl group.
  • Impact :
    • Pharmacological Profile : Simpler structure reduces target specificity but retains analgesic and antipyretic properties, as reported in clinical studies.
    • Flexibility : Increased conformational flexibility compared to the rigid thiazole-containing analogs .

Pharmacological and Physicochemical Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Key Applications
Target Compound 872108-10-6 C₁₃H₁₃N₂O₃S ~289.3 4-formyl-thiazole, 3-methoxyphenyl ~2.1 Medicinal scaffold
Trifluoromethyl Analog 757222-02-9 C₁₃H₉F₃N₂O₂S 314.28 3-CF₃ phenyl ~3.5 High-throughput screening
3,4-Dimethylphenyl Analog 771499-43-5 C₁₄H₁₄N₂O₂S 274.33 3,4-dimethylphenyl ~2.8 Structural studies
Pyridine-Thiazole Hybrid - C₁₇H₁₅N₃O₂S 325.385 4-pyridinyl-thiazole ~1.9 Kinase inhibition

*Estimated using fragment-based methods.

Biological Activity

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide is a thiazole derivative characterized by its unique molecular structure, which includes a formyl group at the 4-position of the thiazole ring and a methoxyphenyl group attached to the acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 276.31 g/mol
  • CAS Number : 872108-10-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through condensation reactions.
  • Introduction of the Formyl Group : Achieved via Vilsmeier-Haack reaction.
  • Attachment of the Methoxyphenyl Group : Conducted through acylation using coupling reagents like DCC.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a lead compound derived from similar thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved induction of apoptosis and autophagy, leading to reduced tumor growth in vivo models .

Case Study: In Vitro Evaluation

A study reported that derivatives related to this compound exhibited high potency against both sensitive and resistant cancer cell lines. The lead compound showed IC50 values significantly lower than standard chemotherapeutics, indicating its potential as an effective treatment option .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro evaluations have shown that it possesses activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 µg/mL
Escherichia coli8.33 - 23.15 µg/mL
Pseudomonas aeruginosa11.29 - 77.38 µg/mL

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The formyl group can covalently bond with nucleophilic sites on proteins, inhibiting enzyme activity.
  • Receptor Binding : The methoxyphenyl group enhances binding affinity to hydrophobic pockets in target proteins.

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing novel pharmaceutical agents aimed at treating microbial infections or cancer. Its unique structure allows for modifications that can enhance its biological activity and specificity .

Material Science

In addition to its medicinal applications, this compound has potential uses in developing materials with specific electronic or optical properties due to its unique chemical structure.

Q & A

Q. Basic

  • Chromatography : TLC for reaction monitoring; HPLC for purity assessment (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., formyl proton at ~9.8 ppm, methoxy group at ~3.8 ppm) .
    • IR : Confirm amide C=O (~1650 cm⁻¹) and formyl C=O (~1700 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS to validate molecular ion peaks .

How can researchers optimize the formylation step on the thiazole ring?

Q. Advanced

  • Reagent selection : Vilsmeier-Haack (POCl₃/DMF) is preferred for regioselective formylation at the 4-position of the thiazole .
  • Temperature control : Maintain 0–5°C during formylation to minimize side reactions .
  • Post-reaction workup : Quench with ice-water to precipitate the product, followed by neutralization with NaHCO₃ .
    Troubleshooting : Low yields may arise from moisture sensitivity; ensure anhydrous conditions and fresh reagents .

What analytical strategies resolve contradictions in spectroscopic data?

Q. Advanced

  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., formyl group planarity with the thiazole ring) .
  • DFT calculations : Compare experimental NMR shifts with computational models to validate assignments .
  • 2D NMR : Use HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity .

What solvents and conditions are suitable for recrystallization?

Q. Basic

  • Solvent pairs : Ethanol-DMF (9:1) or ethyl acetate/hexane mixtures for high-purity crystals .
  • Temperature : Slow cooling from reflux to room temperature to avoid amorphous precipitates .
  • Yield improvement : Use seed crystals and controlled evaporation rates .

How to design analogs for structure-activity relationship (SAR) studies?

Q. Advanced

  • Modifications :
    • Thiazole ring : Replace formyl with acetyl or cyano groups to study electronic effects .
    • Phenyl group : Introduce halogens or methyl groups on the 3-methoxyphenyl moiety to assess steric impacts .
  • Synthetic methods : Use Suzuki-Miyaura coupling for biaryl analogs or click chemistry for triazole derivatives .
    Evaluation : Test analogs in bioassays (e.g., enzyme inhibition) and correlate with computational docking studies .

How to address low yields in coupling reactions between thiazole and acetamide intermediates?

Q. Advanced

  • Catalyst optimization : Use DMAP or HOBt to enhance coupling efficiency in amide bond formation .
  • Activation : Employ EDCI or DCC for carboxylate activation .
  • Solvent effects : Switch to polar aprotic solvents (e.g., DMF or DCM) to improve solubility .
    Monitoring : Use LC-MS to detect side products (e.g., unreacted starting materials) and adjust stoichiometry .

What safety precautions are critical during synthesis?

Q. Basic

  • Handling reagents : Use fume hoods for POCl₃, chloroacetyl chloride, and DMF due to toxicity .
  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic/basic waste before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide

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